molecular formula C29H53INO4P B1669257 Ethanaminium, 2-((hydroxy((18-(4-(iodo-131I)phenyl)octadecyl)oxy)phosphinyl)oxy)-N,N,N-trimethyl-, inner salt CAS No. 873438-88-1

Ethanaminium, 2-((hydroxy((18-(4-(iodo-131I)phenyl)octadecyl)oxy)phosphinyl)oxy)-N,N,N-trimethyl-, inner salt

Cat. No.: B1669257
CAS No.: 873438-88-1
M. Wt: 641.6 g/mol
InChI Key: ZOAIEFWMQLYMTF-YRKXUXMHSA-N
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Description

The compound Ethanaminium, 2-((hydroxy((18-(4-(iodo-131I)phenyl)octadecyl)oxy)phosphinyl)oxy)-N,N,N-trimethyl-, inner salt is a synthetic quaternary ammonium salt featuring a phosphocholine-like structure. Key structural elements include:

  • A quaternary ammonium group (N,N,N-trimethyl) providing cationic character.
  • A phosphodiester linkage connecting the ammonium group to a hydrophobic tail.
  • An 18-carbon octadecyl chain substituted with a 4-(iodo-131I)phenyl group, introducing radioisotope iodine-131.

The long alkyl chain enhances lipid solubility, facilitating membrane integration or lipid-based targeting .

Properties

CAS No.

873438-88-1

Molecular Formula

C29H53INO4P

Molecular Weight

641.6 g/mol

IUPAC Name

18-(4-(131I)iodanylphenyl)octadecyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C29H53INO4P/c1-31(2,3)25-27-35-36(32,33)34-26-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-28-21-23-29(30)24-22-28/h21-24H,4-20,25-27H2,1-3H3/i30+4

InChI Key

ZOAIEFWMQLYMTF-YRKXUXMHSA-N

SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)I

Isomeric SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)[131I]

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)I

Appearance

Solid powder

Other CAS No.

873438-88-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

131I-NM-404;  CLR-131;  I-131-CLR-1404;  I-131CLR1404;  CLR 131;  I 131 CLR 1404;  I 131CLR1404;  CLR131;  I131CLR1404;  I131CLR1404;  CLR1404;  CLR-1404;  CLR 1404

Origin of Product

United States

Preparation Methods

The synthesis of Iopofosine I-131 involves the conjugation of a phospholipid ether with iodine-131. The process typically includes the following steps:

    Synthesis of the phospholipid ether: This involves the preparation of the phospholipid backbone, which is then functionalized to allow for the attachment of iodine-131.

    Radioiodination: The phospholipid ether is then subjected to radioiodination, where iodine-131 is introduced into the molecule.

Chemical Reactions Analysis

Iopofosine I-131 primarily undergoes the following types of reactions:

Scientific Research Applications

Iopofosine I-131 has a wide range of applications in scientific research, particularly in the fields of medicine and oncology:

    Cancer Treatment: It is used in targeted radiotherapy for various types of cancer, including multiple myeloma and Waldenström macroglobulinemia. .

    Clinical Trials: Iopofosine I-131 is currently being evaluated in several clinical trials to determine its efficacy and safety in treating different types of cancer.

Mechanism of Action

The mechanism of action of Iopofosine I-131 involves its selective uptake by cancer cells, facilitated by the phospholipid ether component. Once inside the cancer cells, the iodine-131 delivers targeted radiotherapy, causing DNA damage and cell death. This targeted approach helps to minimize the impact on healthy cells, reducing the side effects commonly associated with traditional radiotherapy .

Comparison with Similar Compounds

Miltefosine and Alkylphosphocholine Analogs

Miltefosine () shares the phosphocholine core but has a hexadecyl chain (C16) without aromatic or radioactive substituents. Key differences:

Property Target Compound Miltefosine
Alkyl Chain Length C18 with 4-iodophenyl substituent C16 (straight-chain)
Radioactivity Iodine-131 (β-emitter) Non-radioactive
Biological Activity Likely radiopharmaceutical use Anticancer, antiparasitic (MIC 2.5–5.0 μg/mL)
Solubility Moderate (balanced by aryl and alkyl) High (shorter chain)

SAR Insight : Chain length and substituents critically affect biodistribution. Miltefosine’s shorter chain improves aqueous solubility, while the target compound’s iodophenyl group enables radioactive tracking .

Sphingomyelin Derivatives ()

N-Stearoylsphingomyelin () and Sphingosylphosphorylcholine (SPC) () are natural phospholipids. Comparisons:

Property Target Compound N-Stearoylsphingomyelin SPC
Backbone Synthetic quaternary ammonium Sphingosine (natural amino alcohol) Sphingosine with phosphorylcholine
Alkyl Chain C18 with iodophenyl Stearoyl (C18) Variable (C18 in SPC)
Function Radiopharmaceutical potential Cell membrane structural component Signaling molecule in apoptosis

Key Difference : Synthetic quaternary ammonium salts like the target compound exhibit enhanced metabolic stability compared to natural sphingomyelins, which are rapidly hydrolyzed by sphingomyelinases .

Alkyl Chain Variants ()

Compounds with modified alkyl chains highlight the impact of chain length and branching:

  • C26H52NO8P (): Contains palmitoyl (C16) and azelaoyl (C9 dicarboxylic acid) chains. The carboxylic acid groups enhance solubility but reduce membrane permeability compared to the target compound’s non-polar tail .
  • C42H84NO8P (): Features docosyl (C22) and dodecyl (C12) chains.
  • C42H84NO8P (): Branched butyl-octadecyl chains introduce steric hindrance, which may hinder target engagement compared to the linear chain in the iodinated compound .

Quaternary Ammonium Salts with Aromatic Substitutions ()

Ethanamine, 2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethyl-, N-oxide () shares an aromatic phenoxy group but lacks the phosphocholine moiety. Differences include:

Property Target Compound Compound
Core Structure Phosphocholine Phenoxy-linked tertiary amine
Halogen Iodine-131 (radioactive) Chlorine (non-radioactive)
Charge Permanent cationic (quaternary ammonium) Zwitterionic (N-oxide)

The target compound’s permanent charge enhances cellular uptake, whereas the zwitterionic nature of ’s compound may limit membrane penetration .

Data Tables

Table 1: Structural and Functional Comparison

Compound Alkyl Chain Functional Group Molecular Weight Key Application
Target Compound C18 + 4-iodophenyl Phosphocholine ~760 (estimated) Radiopharmaceuticals
Miltefosine C16 Phosphocholine 407.57 Antifungal/antiparasitic
N-Stearoylsphingomyelin C18 (stearoyl) Sphingosine 747.04 Membrane structure
Compound C16 + C9 dicarboxylic Phosphocholine 665.84 Research (solubility)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanaminium, 2-((hydroxy((18-(4-(iodo-131I)phenyl)octadecyl)oxy)phosphinyl)oxy)-N,N,N-trimethyl-, inner salt
Reactant of Route 2
Reactant of Route 2
Ethanaminium, 2-((hydroxy((18-(4-(iodo-131I)phenyl)octadecyl)oxy)phosphinyl)oxy)-N,N,N-trimethyl-, inner salt

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